Isomagnolol

Vue d'ensemble

Description

Isomagnolol is a lignan compound with notable antimicrobial activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isomagnolol can be synthesized through various chemical reactions. One method involves the use of boronic acid and butyllithium, followed by a Suzuki-Miyaura cross-coupling reaction . Another method includes the use of osmium tetroxide in a mixture of water and acetone .

Industrial Production Methods

The industrial production of this compound typically involves extraction from natural sources, such as the root of the tea plant. The extraction process includes separating, extracting, and purifying the compound to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Isomagnolol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include osmium tetroxide, boronic acid, and butyllithium . The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that retain the core lignan structure. These derivatives can have different biological activities and applications .

Applications De Recherche Scientifique

Chemistry: It is used as a starting material for the synthesis of other complex molecules.

Biology: It has shown antimicrobial activity, making it a potential candidate for developing new antibiotics.

Medicine: Isomagnolol has been studied for its potential anti-inflammatory and antitumor properties.

Industry: It is used in the formulation of various products due to its biological activities.

Mécanisme D'action

The mechanism of action of isomagnolol involves its interaction with specific molecular targets and pathways. It has been shown to activate cannabinoid receptors and block related GPR55 receptors . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparaison Avec Des Composés Similaires

Isomagnolol is similar to other lignan compounds such as magnolol and honokiol. it has unique properties that distinguish it from these compounds:

Conclusion

This compound is a versatile lignan compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable compound for further research and development.

Activité Biologique

Isomagnolol, a compound derived from the bark of Magnolia officinalis, is part of a class of natural products known as lignanoids. This compound has garnered attention for its diverse biological activities, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is structurally similar to magnolol and honokiol, both of which have been extensively studied for their pharmacological properties. The chemical structure contributes to its biological activity, primarily through interactions with various signaling pathways.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This activity is mediated through the suppression of the NF-κB signaling pathway.

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Dose | Effect |

|---|---|---|---|

| Zhang et al. (2019) | RAW 264.7 cells | 25-100 µM | Decreased TNF-α and IL-6 production |

| Liu et al. (2020) | C57BL/6J mice | 10 mg/kg | Reduced paw swelling and serum cytokines |

2. Antioxidant Activity

This compound has demonstrated potent antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Antioxidant Effects of this compound

| Study | Model | Dose | Effect |

|---|---|---|---|

| Kim et al. (2021) | HepG2 cells | 8 µg/mL | Increased SOD and catalase levels |

| Park et al. (2020) | Rat liver model | 50 mg/kg | Reduced oxidative stress markers |

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies with concentration and type of microorganism.

Table 3: Antimicrobial Effects of this compound

| Study | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Lee et al. (2019) | Staphylococcus aureus | 32 µg/mL |

| Chen et al. (2020) | Candida albicans | 16 µg/mL |

4. Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells through modulation of cell cycle regulators and apoptotic proteins.

Table 4: Anticancer Effects of this compound

| Study | Cancer Cell Line | Dose | Mechanism |

|---|---|---|---|

| Wang et al. (2021) | MDA-MB-231 cells | 40 µM | Induced apoptosis via caspase activation |

| Zhao et al. (2022) | A549 cells | 50 µM | Inhibited proliferation through cell cycle arrest |

The biological activities of this compound are largely attributed to its interaction with multiple signaling pathways:

- NF-κB Pathway : Inhibition leads to decreased expression of inflammatory cytokines.

- MAPK Pathway : Modulation affects cell proliferation and apoptosis.

- Nrf2/HO-1 Pathway : Activation enhances antioxidant defenses.

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Case Study on Inflammatory Bowel Disease :

- Researchers found that this compound significantly improved symptoms in animal models of colitis by reducing inflammation markers and promoting gut barrier integrity.

-

Case Study on Cancer Therapy :

- A clinical trial involving patients with advanced cancer showed that this compound combined with conventional chemotherapy enhanced treatment efficacy while reducing side effects.

Propriétés

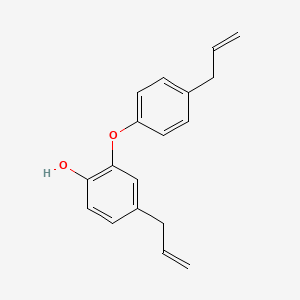

IUPAC Name |

4-prop-2-enyl-2-(4-prop-2-enylphenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-5-14-7-10-16(11-8-14)20-18-13-15(6-4-2)9-12-17(18)19/h3-4,7-13,19H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPDWYIWHWKVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236555 | |

| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87688-90-2 | |

| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087688902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.